molecular formula C13H16N2OS B14334363 3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine CAS No. 100241-93-8

3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine

Katalognummer: B14334363
CAS-Nummer: 100241-93-8
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: KUKZCARSGAEMKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine is a chemical compound with a complex structure that includes a methoxy group, a methyl group, a phenylmethyl group, and an isothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazole ring, followed by the introduction of the methoxy, methyl, and phenylmethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methoxy-N-methyl-N-(phenylmethyl)benzeneacetamide
  • 3-Methoxy-N-methyl-N-(phenylmethyl)-2-naphthalenecarboxamide
  • 3-Methoxy-N-methyl-N-phenylbenzamide

Uniqueness

Compared to similar compounds, 3-Methoxy-N-methyl-N-(phenylmethyl)-5-isothiazolemethanamine stands out due to its unique isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

100241-93-8

Molekularformel

C13H16N2OS

Molekulargewicht

248.35 g/mol

IUPAC-Name

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C13H16N2OS/c1-15(9-11-6-4-3-5-7-11)10-12-8-13(16-2)14-17-12/h3-8H,9-10H2,1-2H3

InChI-Schlüssel

KUKZCARSGAEMKR-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)CC2=CC(=NS2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.